methyl 5-hydroxy-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxylate
Overview
Description
Methyl 5-hydroxy-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazole-1-carboxylate is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.09569129 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized novel compounds, including derivatives of the mentioned chemical, focusing on their crystal structure and potential applications in medicinal chemistry. For instance, compounds synthesized with similar structures have been analyzed for their cytotoxicity against tumor cell lines, highlighting the significance of structural analysis in developing therapeutic agents. The synthesis of these compounds involves complex reactions that result in novel structures with potential biological activities, such as anticancer properties (Q. Huang et al., 2017).
Biological Activity and Potential Therapeutic Applications
Several studies have focused on the biological activities of derivatives, examining their potential as therapeutic agents. Compounds with related structures have been evaluated for their antitumor activity, with some showing selective cytotoxicity towards cancer cell lines without harming normal cells. This selectivity is crucial for the development of effective and safe anticancer drugs. Additionally, the antibacterial activity of pyrazolopyridine derivatives has been investigated, indicating the potential of these compounds in treating bacterial infections (N. Panda et al., 2011).
Chemical Properties and Synthetic Applications
Research on the chemical properties of related compounds includes studies on their synthesis, crystal structure, and computational modeling. These studies provide insights into the molecular structure and reactivity, guiding the design of new compounds with desired properties. For example, the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate through a one-pot, two-component reaction demonstrates the versatility of synthetic approaches in creating complex molecules with potential biological and pharmaceutical applications (A. Saeed et al., 2012).
Properties
IUPAC Name |
methyl 5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8-6-11(16,9-4-3-5-12-7-9)14(13-8)10(15)17-2/h3-5,7,16H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLZKRYIPNMDOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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